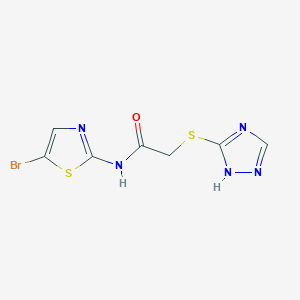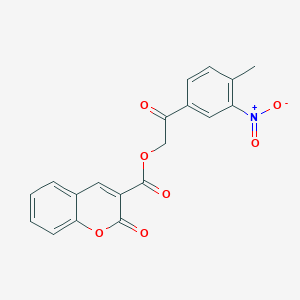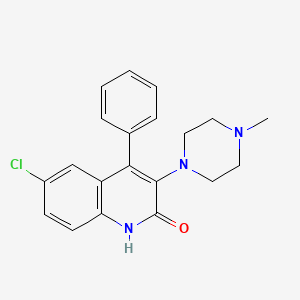![molecular formula C14H7Cl2N5S B10866841 3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10866841.png)
3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazole ring, both of which are fused to a pyridine ring and a dichlorophenyl group. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with 4-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell proliferation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and the induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the pyridyl group, resulting in different chemical and biological properties.
6-(4-PYRIDYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the dichlorophenyl group, affecting its reactivity and applications.
3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE-6-CARBOXYLIC ACID:
Uniqueness
The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combination of functional groups, which imparts a unique set of chemical and biological properties
Eigenschaften
Molekularformel |
C14H7Cl2N5S |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7Cl2N5S/c15-9-1-2-10(11(16)7-9)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H |
InChI-Schlüssel |
CHXZCKZQWOXUQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)

![2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline](/img/structure/B10866789.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone](/img/structure/B10866797.png)

![N-[(4E)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,5-dimethylaniline](/img/structure/B10866807.png)
![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10866810.png)
![methyl 3-oxo-2-phenyl-5-(1H-pyrazol-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B10866814.png)

![methyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B10866819.png)
![1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea](/img/structure/B10866833.png)
